6-(chloromethyl)-1H-pyrimidin-4-one
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Overview
Description
The compound with the identifier “6-(chloromethyl)-1H-pyrimidin-4-one” is known as 2-Methylthiophene-3-carbonyl chloride. This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur. It is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylthiophene-3-carbonyl chloride can be synthesized through the chlorination of 2-methylthiophene-3-carboxylic acid. The reaction typically involves the use of thionyl chloride (SOCl₂) as the chlorinating agent. The reaction is carried out under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride .
Industrial Production Methods: In an industrial setting, the production of 2-Methylthiophene-3-carbonyl chloride follows a similar synthetic route but on a larger scale. The process involves the continuous addition of thionyl chloride to a solution of 2-methylthiophene-3-carboxylic acid, followed by distillation to remove excess thionyl chloride and other by-products. The final product is then purified through recrystallization or distillation .
Types of Reactions:
Substitution Reactions: 2-Methylthiophene-3-carbonyl chloride undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to 2-methylthiophene-3-methanol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of bases like pyridine or triethylamine.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Products include 2-methylthiophene-3-carboxamides, 2-methylthiophene-3-carboxylates, and 2-methylthiophene-3-thioesters.
Reduction Reactions: The major product is 2-methylthiophene-3-methanol.
Scientific Research Applications
2-Methylthiophene-3-carbonyl chloride is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:
Chemistry: Used in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: Employed in the preparation of biologically active molecules, including potential pharmaceuticals.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methylthiophene-3-carbonyl chloride primarily involves its reactivity as an acyl chloride. The compound reacts with nucleophiles to form various derivatives, which can then interact with biological targets. For example, in medicinal chemistry, the derivatives of this compound may inhibit specific enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
2-Methylthiophene-3-carboxylic acid: The precursor to 2-Methylthiophene-3-carbonyl chloride.
2-Methylthiophene-3-methanol: A reduction product of 2-Methylthiophene-3-carbonyl chloride.
2-Methylthiophene-3-carboxamide: A substitution product of 2-Methylthiophene-3-carbonyl chloride.
Uniqueness: 2-Methylthiophene-3-carbonyl chloride is unique due to its high reactivity as an acyl chloride, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
6-(chloromethyl)-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-2-4-1-5(9)8-3-7-4/h1,3H,2H2,(H,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIOOXDZVDOAAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=NC1=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=NC1=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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